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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B2862007 Get Quote

This guide provides a detailed comparative analysis of two prominent bumped kinase

inhibitors, BKI-1369 and BKI-1294, for researchers, scientists, and drug development

professionals. Both compounds are potent inhibitors of calcium-dependent protein kinase 1

(CDPK1) in apicomplexan parasites, a key enzyme for parasite motility, invasion, and

reproduction.[1][2] This analysis summarizes their performance based on available

experimental data, details the methodologies used in key experiments, and visualizes the

targeted signaling pathway and experimental workflows.

Performance Data
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic

and toxicity profiles of BKI-1369 and BKI-1294 against various apicomplexan parasites.
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Compound Parasite Assay IC50/EC50 Reference

BKI-1294
Toxoplasma

gondii (RH)
Proliferation 20 nM [3]

Toxoplasma

gondii (ME49)
Proliferation

140 nM / 220 ±

60 nM
[1][4]

Neospora

caninum (Nc-Liv)
Proliferation 360 nM [3]

Cryptosporidium

parvum
Growth Inhibition - [5]

BKI-1369
Cystoisospora

suis

Merozoite

Proliferation
40 nM [6]

Cryptosporidium

hominis
Growth Inhibition - [7]

Cryptosporidium

parvum
Growth Inhibition - [5]

Table 2: In Vivo Efficacy
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Compound
Animal
Model

Parasite
Dosing
Regimen

Key
Outcomes

Reference

BKI-1294 Mice
Toxoplasma

gondii

100 mg/kg,

twice daily for

5 days

Almost

complete

elimination of

parasites

from

peritoneal

fluid.

[1]

Pregnant

Sheep

Toxoplasma

gondii

100 mg/kg,

every 48h for

5 doses

71%

decrease in

fetal/lamb

mortality.

[4][8]

Calves
Cryptosporidi

um parvum
-

Effective

against

cryptosporidi

osis.

[5][7]

BKI-1369 Piglets
Cryptosporidi

um hominis

10 mg/kg,

twice daily for

5 days

Significant

reduction in

oocyst

excretion and

diarrhea.

[7]

Piglets
Cystoisospor

a suis

10 mg/kg,

twice daily for

5 days

Effectively

suppressed

oocyst

excretion and

diarrhea.

[6]

Calves
Cryptosporidi

um parvum
-

Potent

against

cryptosporidi

osis.

[7]

Table 3: Pharmacokinetics
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Compoun
d

Animal
Model

Dose Cmax

Trough
Concentr
ation
(24h)

Bioavaila
bility

Referenc
e

BKI-1294 Mice

40 mg/kg

(oral, 4

daily

doses)

-
6.3 ± 1.8

µM

81% (at

100 mg/kg)
[1]

Pregnant

Sheep

100 mg/kg

(oral)
2-3 µM

0.4-1 µM

(at 48h)
- [4]

BKI-1369 Piglets

10 mg/kg

(oral, 9

doses)

10 µM - - [7]

Piglets

10 mg/kg

(oral, twice

daily for 5

days)

11.7 µM - - [6]

Table 4: Toxicity Profile
Compound Parameter IC50 Comments Reference

BKI-1294 hERG Inhibition 0.3 µM

Considered

unsuitable for

human

application due

to potential

cardiotoxicity.

[7]

BKI-1369 hERG Inhibition 1.52 µM

5-fold less potent

hERG inhibitor

than BKI-1294,

but still a

concern for

human use.

[7]
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Experimental Protocols
In Vitro Parasite Proliferation/Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration

(EC50) of the compounds against parasite proliferation in a host cell line.

Methodology:

Host Cell Culture: Human foreskin fibroblasts (HFF) or human ileocecal adenocarcinoma

(HCT-8) cells are cultured to confluence in 96-well or 6-well plates.[3][5]

Compound Preparation: BKI-1369 or BKI-1294 is dissolved in dimethyl sulfoxide (DMSO) to

create a stock solution, which is then serially diluted to the desired concentrations in the

culture medium.[3]

Infection: Host cell monolayers are infected with a suspension of freshly purified parasite

tachyzoites or oocysts.[3][5]

Treatment: Immediately after infection, the culture medium is replaced with medium

containing the various concentrations of the BKI or a vehicle control (DMSO).

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite

proliferation.

Quantification: Parasite proliferation is quantified using various methods, such as:

Reporter Gene Assay: Using parasites expressing a reporter gene like luciferase (Nluc),

where luminescence is measured as an indicator of parasite viability.[5]

Direct Counting: Counting the number of parasitophorous vacuoles or parasites per field of

view using microscopy.

Data Analysis: The results are normalized to the vehicle control, and the IC50/EC50 values

are calculated by fitting the dose-response data to a sigmoidal curve.
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In Vivo Efficacy Study in an Animal Model (General
Protocol)
Objective: To evaluate the therapeutic efficacy of the compounds in reducing parasite burden

and clinical signs of disease in an infected animal model.

Methodology:

Animal Model: A suitable animal model is chosen based on the parasite being studied (e.g.,

BALB/c mice for Toxoplasma gondii, gnotobiotic piglets for Cryptosporidium hominis).[1][7]

Infection: Animals are infected with a standardized dose of the parasite via an appropriate

route (e.g., oral gavage with oocysts).[1][7]

Treatment Initiation: Treatment with the BKI or a vehicle control is initiated at a specific time

point post-infection. The compound is typically formulated for oral administration.[1][7]

Dosing Regimen: The animals receive a specified dose of the compound at regular intervals

for a defined duration (e.g., 10 mg/kg twice daily for 5 days).[7]

Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease

(e.g., diarrhea, weight loss). Fecal samples are collected to quantify oocyst shedding.[7] At

the end of the study, blood and tissue samples may be collected for pharmacokinetic

analysis and to determine parasite burden.[1]

Efficacy Assessment: The efficacy of the treatment is determined by comparing the treated

group to the control group based on parameters such as:

Reduction in oocyst excretion.[7]

Amelioration of clinical signs (e.g., diarrhea score).[7]

Reduction in parasite load in tissues.[1]

Improved survival rates.
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Caption: Mechanism of action of BKI-1369 and BKI-1294 via inhibition of parasite CDPK1.

Experimental Workflow for In Vivo Efficacy
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Caption: Generalized workflow for assessing the in vivo efficacy of BKI compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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